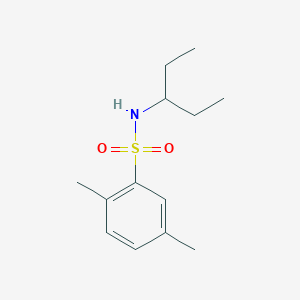
N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as CMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMA belongs to the class of acrylamide derivatives, which are widely used in various fields, including pharmaceuticals, materials science, and agriculture.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but studies suggest that it acts by inhibiting the activity of certain enzymes involved in DNA replication and repair. This compound has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce DNA damage and inhibit cell proliferation in cancer cells. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is its potent anticancer activity. This compound has been shown to exhibit cytotoxic activity at nanomolar concentrations, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and treatment regimen for this compound.
Future Directions
There are several future directions for research on N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is the development of novel this compound derivatives with improved anticancer activity and reduced toxicity. Another area of research is the elucidation of the mechanism of action of this compound, which could provide insights into the development of novel anticancer agents. Additionally, studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo, which could pave the way for its clinical development as an anticancer agent.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer treatment. Its potent anticancer activity, coupled with its simple synthesis method, makes it an attractive candidate for further research. However, further studies are needed to determine its optimal dosage, treatment regimen, and potential toxicity to normal cells.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4-methoxyphenylacetic acid in the presence of triethylamine. The resulting product is then treated with acryloyl chloride to yield this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
properties
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12-3-7-14(11-16(12)18)19-17(20)10-6-13-4-8-15(21-2)9-5-13/h3-11H,1-2H3,(H,19,20)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBVYKJVWNAYEF-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {[3-(aminocarbonyl)-5-ethyl-4,6-dimethyl-2-pyridinyl]thio}acetate](/img/structure/B5725658.png)
![N'-(3-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5725662.png)

![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B5725674.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5725681.png)
![methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5725689.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5725702.png)

![2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5725714.png)
![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5725727.png)
![N-[2-(methylthio)phenyl]-2-phenylacetamide](/img/structure/B5725736.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5725751.png)